Tert-butyl 2-((4-bromobenzyl)oxy)acetate
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Overview
Description
Tert-butyl 2-((4-bromobenzyl)oxy)acetate: is an organic compound that belongs to the class of esters. It is characterized by the presence of a tert-butyl group, a bromobenzyl group, and an acetate moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-((4-bromobenzyl)oxy)acetate typically involves the esterification of 4-bromobenzyl alcohol with tert-butyl bromoacetate. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide, which facilitates the nucleophilic substitution reaction. The reaction is typically performed in an organic solvent like dichloromethane or toluene under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microreactor technology can provide better control over reaction conditions, leading to higher purity and reduced by-products.
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 2-((4-bromobenzyl)oxy)acetate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the 4-bromobenzyl group can be substituted by nucleophiles such as amines or thiols.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like DMF or DMSO.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products:
Nucleophilic Substitution: Products include substituted benzyl derivatives.
Hydrolysis: Products include 4-bromobenzyl alcohol and tert-butyl acetate.
Oxidation: Products depend on the specific oxidizing agent used and the reaction conditions.
Scientific Research Applications
Tert-butyl 2-((4-bromobenzyl)oxy)acetate finds applications in various scientific research fields:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 2-((4-bromobenzyl)oxy)acetate involves its reactivity towards nucleophiles and electrophiles. The bromine atom in the 4-bromobenzyl group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. The ester bond can be hydrolyzed to release the corresponding carboxylic acid and alcohol, which can further participate in various biochemical pathways.
Comparison with Similar Compounds
Tert-butyl acetate: Similar in structure but lacks the bromobenzyl group.
4-Bromobenzyl alcohol: Contains the bromobenzyl group but lacks the ester functionality.
Benzyl acetate: Similar ester structure but lacks the bromine atom.
Properties
IUPAC Name |
tert-butyl 2-[(4-bromophenyl)methoxy]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrO3/c1-13(2,3)17-12(15)9-16-8-10-4-6-11(14)7-5-10/h4-7H,8-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCLBKAOUGQLBNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)COCC1=CC=C(C=C1)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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